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Compound of Interest

N-ethyl-N-(2-hydroxy-5-
Compound Name:
methylphenyl)propanamide

CAS No.: 909361-84-8

Cat. No.: B183768

Get Quote

Executive Summary & Strategic Route Selection

Target Molecule: N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide (CAS: 909361-84-8)
Molecular Formula: C12H17NO2 Molecular Weight: 207.27 g/mol Core Class: N,N-disubstituted
aryl amide / Phenolic amide.[1]

This guide details the synthesis of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide, a
structural analog often investigated for sensory (cooling/warming) or pharmacological activity.
The synthesis presents a specific chemoselective challenge: distinguishing between the
nucleophilic nitrogen (aniline) and the nucleophilic oxygen (phenol).

Route Evaluation

Two primary retrosynthetic disconnections were analyzed:

» Route A (N-Alkylation of Amide): Acylation of 2-amino-4-methylphenol followed by N-
ethylation.
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o Critical Flaw: N-alkylation of secondary amides requires strong bases (e.g., NaH) that will
deprotonate the phenolic hydroxyl (pKa ~10), leading to competitive O-alkylation and
complex mixtures.

e Route B (Acylation of Secondary Amine): N-ethylation of 2-amino-4-methylphenol followed
by acylation.

o Selected Pathway: This route allows for controlled mono-ethylation using reductive
amination. The subsequent acylation step may produce N,O-diacylated byproducts, but
these are easily corrected via selective alkaline hydrolysis, making this the most robust
and scalable protocol.

Retrosynthetic Analysis & Pathway Visualization

The synthesis is broken down into two linear steps:

¢ Reductive Amination: Conversion of 2-amino-4-methylphenol to N-ethyl-2-amino-4-
methylphenol.

¢ Acylation & Chemoselective Workup: Conversion of the secondary amine to the target amide
using propionyl chloride, with a hydrolysis step to cleave any transient phenolic esters.

Acetaldehyde

NaBH(OAc)3 Propionyl Chloride

DCE, AcOH Intermediate: Et3N, DCM
N-Ethyl-2-amino-4-methylphenol

NaOH / MeOH

TARGET:
N-ethyl-N-(2-hydroxy-5-methylphenyl)
propanamide

Click to download full resolution via product page

Figure 1: Stepwise synthesis pathway emphasizing the corrective hydrolysis step for high
purity.

Detailed Experimental Protocols
Step 1: Synthesis of N-Ethyl-2-amino-4-methylphenol

Objective: Selective mono-ethylation of the aniline nitrogen. Direct alkylation with ethyl halides
is discouraged due to the risk of over-alkylation (quaternary salts) and O-alkylation. Reductive
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amination offers superior control.

Reagents:

2-Amino-4-methylphenol (1.0 eq)

Acetaldehyde (1.1 eq)

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

Acetic Acid (1.0 eq)

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Protocol:

e Imine Formation: In a dry round-bottom flask under nitrogen atmosphere, dissolve 2-amino-
4-methylphenol (10 g, 81 mmol) in DCE (150 mL). Add Acetic Acid (4.6 mL) followed by
Acetaldehyde (3.9 g, 89 mmol) dropwise at 0°C.

o Equilibration: Allow the mixture to stir at room temperature for 30 minutes to ensure imine
formation.

e Reduction: Cool the mixture back to 0°C. Add Sodium Triacetoxyborohydride (25.8 g, 121
mmol) portion-wise over 20 minutes. Caution: Gas evolution.

o Reaction: Stir at room temperature for 4—6 hours. Monitor by TLC (SiOz, Hexane/EtOAc 7:3).
The starting aniline spot should disappear.

e Quench: Quench the reaction with saturated aqueous NaHCOs solution until pH ~8.

o Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with
brine, dry over Na2S0Oa4, and concentrate in vacuo.

 Purification: The crude olil is typically pure enough for the next step. If necessary, purify via
short silica plug filtration.

Step 2: Acylation and Selective Hydrolysis
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Objective: Formation of the amide bond.[2] Since the phenol group is unprotected, some O-

acylation (ester formation) will occur. The protocol includes a "saponification workup" to

selectively cleave the ester while leaving the robust amide bond intact.

Reagents:

N-Ethyl-2-amino-4-methylphenol (from Step 1) (1.0 eq)
Propionyl Chloride (1.2 eq)

Triethylamine (EtsN) (2.0 eq)[3]

Solvent: Dichloromethane (DCM)

Hydrolysis Agent: 1M NaOH (aq) / Methanol

Protocol:

Acylation: Dissolve the N-ethyl intermediate (approx. 81 mmol) in anhydrous DCM (200 mL).
Add Triethylamine (22.5 mL, 162 mmol) and cool to 0°C.

Addition: Add Propionyl Chloride (8.5 mL, 97 mmol) dropwise over 30 minutes. Maintain
temperature below 5°C to minimize exotherms.

Reaction: Warm to room temperature and stir for 2 hours. TLC will likely show two spots: the
Target Amide and the N,O-Diacylated byproduct.

In-Situ Hydrolysis (The Critical Step): Concentrate the reaction mixture to remove excess
DCM and propionyl chloride. Redissolve the residue in Methanol (100 mL).

Base Treatment: Add 1M NaOH (50 mL) and stir vigorously at room temperature for 30—-60
minutes.

o Mechanism:[4][5] Phenolic esters are highly labile and hydrolyze rapidly under mild
alkaline conditions. The N-alkyl amide is sterically hindered and electronically stable,
resisting hydrolysis under these specific conditions.
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o Workup: Acidify carefully with 1M HCI to pH ~4-5 (to protonate the phenol). Extract with Ethyl

Acetate (3 x 75 mL).

e Washing: Wash the organic layer with saturated NaHCOs (to remove propionic acid) and

then brine.

« Isolation: Dry over MgSOa4 and concentrate to yield the crude target.

o Crystallization: Recrystallize from Hexane/Ethyl Acetate or Isopropyl Ether to obtain off-white

crystals.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed.

. . Structural
Technique Parameter Expected Signature .
Assignment
Triplet (3H) & Triplet Methyls of N-Ethyl
1H NMR 01.0-1.2 ppm plet (3H) P Y ) Y
(3H) and Propionyl groups
Methylene of
02.1-23ppm Quartet (2H) Propionyl group (-CO-
CHz-)
_ Aryl Methyl (-CHs) at
0 2.3 ppm Singlet (3H) -
position 5
N-Methylene (-N-CH2-
0 3.6 - 4.0 ppm Broad Quartet (2H)
CHs)
Aromatic protons
06.7-7.1ppm Multiplets (3H) (1,2,4-substitution
pattern)
) Phenolic Hydroxyl (-
09.0-9.5 ppm Broad Singlet (1H)
OH)
Protonated molecular
LC-MS m/z 208.28 [M+H]*

ion
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Note on NMR Rotamers: N,N-disubstituted amides often exhibit rotameric isomerism due to
restricted rotation around the C-N amide bond. This may cause peak broadening or doubling of
signals (especially the ethyl and propionyl groups) in the tH NMR spectrum at room
temperature.

Safety & Handling

e 2-Amino-4-methylphenol: Known skin sensitizer and irritant. Handle in a fume hood.

» Propionyl Chloride: Highly corrosive and lachrymator. Reacts violently with water. All
glassware must be dry.

o Sodium Triacetoxyborohydride: Generates hydrogen gas upon reaction; ensure adequate
venting.

e Reaction Exotherms: The acylation step is exothermic; strict temperature control (0°C) is
required to prevent runaway reactions or tar formation.

References

e PubChem. (n.d.).[6] N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide (Compound
Summary). National Library of Medicine. Retrieved February 1, 2026, from [Link]

o Abdel-Magid, A. F,, et al. (1996). Reductive Amination of Aldehydes and Ketones with
Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard
protocol reference for Step 1).

e Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions,
Mechanisms, and Structure. Wiley-Interscience. (Reference for chemoselective hydrolysis of
esters vs amides).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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